molecular formula C14H12ClN3O B6142758 5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884994-37-0

5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B6142758
M. Wt: 273.72 g/mol
InChI Key: LWJVCVCOKMYSSH-UHFFFAOYSA-N
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Description

The compound “5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the CAS Number: 884994-37-0 . It has a molecular weight of 273.72 . The IUPAC name of the compound is 5-[(2-chlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder . It has a storage temperature of room temperature . .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of benzodiazoles, including compounds structurally related to the query compound, exhibit significant antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some of the compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that the compound could potentially have similar applications in developing new antimicrobial agents.

Synthesis and Chemical Properties

The synthesis and exploration of the chemical properties of benzodiazole derivatives have been a focus of several studies. The versatility of these compounds in chemical reactions makes them valuable for the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For example, Hassan et al. (2005) discussed the synthesis of pyrazole, oxa(thia)diazole, and oxadiazine derivatives, highlighting the chemical reactivity and potential applications of these compounds in drug discovery and development (Hassan et al., 2005).

Anticancer Activity

Another significant area of research is the investigation of benzodiazole derivatives for their potential anticancer properties. The structural complexity and ability to interact with biological targets make these compounds suitable candidates for anticancer drug development. Studies, such as those by Hafez et al. (2016), have synthesized novel pyrazole derivatives with promising anticancer activities, suggesting the potential of benzodiazole-related compounds in cancer therapy (Hafez et al., 2016).

Neuroprotective Agents

Benzodiazole derivatives have also been explored for their neuroprotective effects, particularly in the context of ischemia-reperfusion injury. Kim et al. (2002) studied the metabolism of KR-31543, a compound with a similar structural framework, highlighting its potential as a neuroprotective agent for ischemia-reperfusion damage (Kim et al., 2002).

properties

IUPAC Name

5-[(2-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJVCVCOKMYSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

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